布鲁顿酪氨酸激酶抑制剂 IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Btk IN-1 is an effective BTK inhibitor . Bruton Tyrosine Kinase (BTK) is a key signaling molecule in the B-cell receptor pathway which is important for B-cell proliferation and survival . The development of drugs which inhibit BTK has led to dramatic improvements in the management of B-cell malignancies .
Molecular Structure Analysis
The molecular structure of Btk IN-1 plays a crucial role in its function as a BTK inhibitor. An analysis of the protein–inhibitor interactions based on published co-crystal structures provides useful clues for the rational design of safe and effective small-molecule BTK inhibitors .
Chemical Reactions Analysis
The chemical reactions involved in the action of Btk IN-1 are complex. BTK inhibitors like Btk IN-1 work by inhibiting the enzyme BTK, which is involved in the maturation of B cells .
Physical And Chemical Properties Analysis
Btk IN-1 has a molecular weight of 384.86 and a molecular formula of C19H21ClN6O . It is soluble in DMSO .
科学研究应用
B 细胞恶性肿瘤的治疗
布鲁顿酪氨酸激酶 (BTK) 抑制剂 IN-1 彻底改变了各种 B 细胞恶性肿瘤患者的治疗 {svg_1}. BTK 抑制剂,如伊布替尼、扎努替尼、奥瑞替尼和阿卡替尼,已显示出良好的临床疗效,并且比传统化疗和化疗免疫疗法方案具有更好的安全性 {svg_2}. 关于新型 BTK 抑制剂的多个研究正在进行,这可能为治疗 B 细胞恶性肿瘤提供更多治疗选择 {svg_3}.
炎症和自身免疫性疾病的治疗
BTK 在 B 细胞受体和 Fc 受体信号通路中起着至关重要的作用 {svg_4}. 鉴于 BTK 在免疫中的核心作用,BTK 抑制代表了治疗炎症和自身免疫性疾病的有前景的治疗方法 {svg_5}. 许多 BTK 抑制剂在几种炎症或自身免疫性疾病的临床前模型中显示出疗效 {svg_6}.
涉及异常 B 细胞功能的自身免疫性疾病的治疗
BTK 的抑制是一种有前景的治疗方法,适用于各种涉及异常 B 细胞功能的自身免疫性疾病 (AD),例如类风湿性关节炎 (RA)、多发性硬化症 (MS) 和系统性红斑狼疮 (SLE) {svg_7}.
克服癌症治疗中的耐药性
已经鉴定出 BTK 降解剂,如 NX-2127,它靶向 BTK 的野生型和突变型,并在慢性淋巴细胞白血病 (CLL) 患者中提供临床益处 {svg_8}.
作用机制
Target of Action
Btk IN-1, also known as Compound 27, is a potent inhibitor of Bruton’s tyrosine kinase (BTK) . BTK is a non-receptor kinase that plays a crucial role in oncogenic signaling, critical for the proliferation and survival of leukemic cells in many B cell malignancies . It is essential for both B cell development and the function of mature B cells .
Mode of Action
Btk IN-1 interacts with BTK, inhibiting its activity. BTK can directly interact with various molecules, including the intercellular domains of most Toll-like receptors (TLRs), the downstream adaptors MYD88 and MYD88 adaptor-like protein (MAL), IL-1R-associated kinase 1 (IRAK1), and TIR-domain-containing adapter-inducing interferon-β (TRIF) . This interaction induces the downstream transcription of NF-κB, activator protein 1 (AP1), and interferon regulatory factor (IRF3), promoting cell proliferation, antibody secretion, class switch recombination, and the production of pro-inflammatory cytokines .
Biochemical Pathways
BTK is a key component of multiple signaling pathways that regulate B cell and myeloid cell proliferation, survival, and functions . It is involved in various signaling pathways, including B cell receptor (BCR) signaling, chemokine receptor signaling, TLR signaling, and FcR signaling . BTK inhibition has molecular effects beyond its classic role in BCR signaling, involving B cell-intrinsic signaling pathways central to cellular survival, proliferation, or retention in supportive lymphoid niches .
Pharmacokinetics
Btk inhibitors such as ibrutinib, zanubrutinib, orelabrutinib, and acalabrutinib have shown good clinical efficacy and better safety profiles than traditional chemotherapy and chemoimmunotherapy regimens . More research is needed to fully understand the ADME properties of Btk IN-1 and their impact on bioavailability.
Result of Action
The inhibition of BTK by Btk IN-1 results in the alteration of several cellular functions. It affects cellular survival, proliferation, and the ability of cells to remain in supportive lymphoid niches . Moreover, BTK functions in several myeloid cell populations, representing important components of the tumor microenvironment .
Action Environment
The efficacy and stability of Btk IN-1, like other BTK inhibitors, can be influenced by various environmental factors. These factors can include the specific characteristics of the patient’s disease, the presence of other medications, and individual patient characteristics . .
安全和危害
未来方向
生化分析
Biochemical Properties
Btk IN-1 is known for its potency against BTK . It interacts with BTK, inhibiting its auto-phosphorylation at the Y223 phosphorylation site . This interaction is crucial in the biochemical reactions involving Btk IN-1 .
Cellular Effects
Btk IN-1 has significant effects on various types of cells and cellular processes. It inhibits the proliferation of primary chronic lymphocytic leukemia (CLL) blasts and affects the growth of activated diffuse large B-cell lymphoma (DLBCL) and mantle-cell lymphoma (MCL) cell lines . Btk IN-1 influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Btk IN-1 exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It is a highly selective, adenosine triphosphate (ATP)-competitive, second-generation, irreversible inhibitor of BTK .
Dosage Effects in Animal Models
The effects of Btk IN-1 vary with different dosages in animal models . High doses of Btk IN-1 have been shown to significantly inhibit tumor growth in the Mino MCL xenograft model and in 5/21 DLBCL patient-derived xenograft (PDX) models .
Metabolic Pathways
Btk IN-1 is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
属性
IUPAC Name |
2-(3-chloroanilino)-N-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O/c20-13-3-1-4-14(9-13)22-10-17(27)25-15-5-2-8-26(11-15)19-16-6-7-21-18(16)23-12-24-19/h1,3-4,6-7,9,12,15,22H,2,5,8,10-11H2,(H,25,27)(H,21,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSNKQVUYDXOGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2C=CN3)NC(=O)CNC4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。